molecular formula C16H13NO4 B12046993 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene

Cat. No.: B12046993
M. Wt: 283.28 g/mol
InChI Key: RIEOMNYBCNYHCE-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene is an organic compound with the molecular formula C16H13NO4. It is characterized by the presence of two methoxy groups and a nitrophenyl ethynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a variety of oxidized products depending on the extent of the reaction .

Scientific Research Applications

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene is unique due to the presence of both methoxy and nitrophenyl ethynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1,2-dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene

InChI

InChI=1S/C16H13NO4/c1-20-15-10-7-13(11-16(15)21-2)4-3-12-5-8-14(9-6-12)17(18)19/h5-11H,1-2H3

InChI Key

RIEOMNYBCNYHCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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